molecular formula C9H11N3S B13644238 n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine

n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine

Katalognummer: B13644238
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: BCHMYAAPXRPNIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. It features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and imidazole rings.

    Reduction: Reduced forms of the compound, potentially altering the thiophene or imidazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and imidazole rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Methyl-1-(thiophen-2-yl)methanamine
  • n-Methyl-1-(5-(pyridin-4-yl)-1h-imidazol-2-yl)methanamine

Uniqueness

n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both thiophene and imidazole rings, which confer distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry for the design of new drugs with specific biological activities.

Eigenschaften

Molekularformel

C9H11N3S

Molekulargewicht

193.27 g/mol

IUPAC-Name

N-methyl-1-(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C9H11N3S/c1-10-6-9-11-5-7(12-9)8-3-2-4-13-8/h2-5,10H,6H2,1H3,(H,11,12)

InChI-Schlüssel

BCHMYAAPXRPNIZ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=NC=C(N1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.